4'-Tert-butyl[1,1'-biphenyl]-2-amine
Overview
Description
“4’-Tert-butyl[1,1’-biphenyl]-2-amine” is a chemical compound with the molecular formula C20H26 . It is also known as 4,4’-di-tert-butylbiphenyl . It is used in the generation of 1,2-di(lithiomethyl)benzene and is found to accept electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums .
Molecular Structure Analysis
The molecular structure of “4’-Tert-butyl[1,1’-biphenyl]-2-amine” can be represented by the InChI string: InChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
“4’-Tert-butyl[1,1’-biphenyl]-2-amine” has a molecular weight of 266.4204 . It has a melting point of 126°C to 129°C and a boiling point of 190°C to 192°C (13.0 mmHg) . It is soluble in dioxane .Scientific Research Applications
Asymmetric Synthesis of Amines
4'-Tert-butyl[1,1'-biphenyl]-2-amine plays a significant role in the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, closely related to this compound, are versatile intermediates for this purpose. They enable the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This methodology is essential for developing bioactive molecules and pharmaceutical agents (Ellman, Owens, & Tang, 2002).
Organic Photovoltaic Materials
In the field of organic electronics, particularly for organic photovoltaic materials, derivatives of this compound are crucial. The compound tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, derived from this amine, is synthesized via Suzuki cross-coupling reactions. These compounds have potential applications in developing efficient and cost-effective organic photovoltaic devices (Chmovzh & Rakitin, 2021).
Catalysis in Organic Synthesis
This amine is also pivotal in catalysis, especially in palladium-catalyzed cross-coupling reactions. Arylpalladium halide complexes, which include derivatives of this compound, demonstrate significant reactivity with various nucleophiles. These complexes are instrumental in synthesizing arylamines and biaryls, essential in organic synthesis and the pharmaceutical industry (Stambuli, Bühl, & Hartwig, 2002).
Synthesis of Optoelectronic Devices
N,N-Diarylthiophen-2-amine units, which can be synthesized from this compound, are of significant interest for optoelectronic devices. These compounds are obtained through Buchwald–Hartwig cross-coupling reactions and have applications in creating materials for advanced electronic and photonic technologies (Chmovzh & Rakitin, 2021).
Development of Anticancer Agents
Compounds synthesized from this compound have been studied for their potential anticancer activity. These include complexes that show binding affinity to DNA and proteins, suggesting their application in developing novel therapeutic agents for cancer treatment (Mukhopadhyay et al., 2015).
Safety and Hazards
When handling “4’-Tert-butyl[1,1’-biphenyl]-2-amine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
It’s known that similar biphenyl compounds are often used in palladium-catalyzed cross-coupling reactions .
Mode of Action
It’s known to accept electrons from lithium metal to give a radical anion . This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums , which are commonly used in organic synthesis.
Biochemical Pathways
Its role in the generation of alkyllithiums suggests it may influence pathways involving alkyl groups .
Pharmacokinetics
Its molecular weight of 2664204 suggests it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Its ability to generate alkyllithiums suggests it may facilitate the formation of carbon-carbon bonds, a key step in many organic reactions .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h4-11H,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDDWXMDUAOXFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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